3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Overview
Description
“3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid” is a chemical compound with the molecular formula C10H13BrN2O4 . It is also known as 2-Bromo Carbidopa or Carbidopa EP Impurity J . This compound is used as a working standard or secondary reference standard, and it is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Carbidopa and its related formulations .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromo-dihydroxyphenyl group attached to a hydrazinyl-methylpropanoic acid group . The exact mass of the compound is 304.005859 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 305.125, a density of 1.7±0.1 g/cm3, and a boiling point of 558.2±50.0 °C at 760 mmHg . The flash point is 291.4±30.1 °C . Unfortunately, the melting point is not available .Scientific Research Applications
Isolation from Natural Sources
- Bromophenol derivatives, closely related to 3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, have been isolated from the red alga Rhodomela confervoides. These compounds, including 3-bromo-5-hydroxy-4-methoxyphenylacetic acid and others, were identified using various spectroscopic methods (Zhao et al., 2004).
Synthesis and Derivatives
- The first synthesis of natural bromophenol derivatives, which are structurally similar to this compound, has been reported. This includes the formation of compounds like 3-(2,3-dibromo-4,5-dihydroxyphenyl)-2-phenylpropanoic acid (Bayrak & Menzek, 2020).
Potential Pharmaceutical Applications
- Certain bromophenol derivatives, structurally akin to this compound, have been synthesized and tested for their inhibitory effects on carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes. These compounds have shown significant inhibitory activities, which could be relevant in pharmaceutical research (Bayrak et al., 2017).
Antioxidant and Antibacterial Properties
- Various bromophenol compounds, structurally related to this compound, isolated from marine red algae like Rhodomela confervoides, have been evaluated for their antioxidant activities. Some of these compounds have shown potent antioxidant activities, suggesting potential applications in preventing oxidative deterioration of food (Li et al., 2011).
Mechanism of Action
- DDC plays a crucial role in the biosynthesis of neurotransmitters. It converts L-DOPA (levodopa) to dopamine and is also involved in the synthesis of serotonin from L-tryptophan .
- This increased CNS availability of levodopa allows for enhanced dopamine synthesis, alleviating symptoms of Parkinson’s disease .
- Impact on Bioavailability : By enhancing levodopa availability in the CNS, it improves therapeutic efficacy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
2-Bromo Carbidopa interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. Similar to Carbidopa, it is expected to inhibit the enzyme aromatic amino acid decarboxylase (AADC), thereby attenuating the metabolism of levodopa outside the central nervous system
Cellular Effects
Studies on Carbidopa have shown that it can inhibit T cell activation both in vitro and in vivo . It is plausible that 2-Bromo Carbidopa may have similar effects on cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Bromo Carbidopa is likely to be similar to that of Carbidopa. Carbidopa inhibits the peripheral metabolism of levodopa by blocking the action of DDC . This inhibition could lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Dosage Effects in Animal Models
The effects of varying dosages of 2-Bromo Carbidopa in animal models have not been extensively studied. Research on Carbidopa has shown that its effect is not dose-dependent .
Metabolic Pathways
2-Bromo Carbidopa is likely to be involved in similar metabolic pathways as Carbidopa, which inhibits the conversion of levodopa to dopamine outside the central nervous system . This could also include effects on metabolic flux or metabolite levels.
Transport and Distribution
Carbidopa is widely distributed in the tissues, except in the brain . It is plausible that 2-Bromo Carbidopa may have a similar distribution pattern.
Properties
IUPAC Name |
3-(2-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-7(14)8(15)3-6(5)11/h2-3,13-15H,4,12H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBONFZRHFUWIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747218 | |
Record name | 3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-47-9 | |
Record name | 3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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